Trimethyl(3-(phenylethynyl)phenyl)silane
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Overview
Description
Trimethyl(3-(phenylethynyl)phenyl)silane is an organosilicon compound with the molecular formula C17H18Si. It is a derivative of phenylacetylene, where the phenyl group is substituted with a trimethylsilyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(3-(phenylethynyl)phenyl)silane can be synthesized through several methods. One common method involves the reaction of phenylacetylene with trimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(3-(phenylethynyl)phenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or organometallic reagents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of phenylacetic acid derivatives, while substitution reactions can yield various organosilicon compounds .
Scientific Research Applications
Trimethyl(3-(phenylethynyl)phenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Trimethyl(3-(phenylethynyl)phenyl)silane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The phenylethynyl group provides a site for further functionalization, making it a versatile compound for synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(phenyl)silane
- Phenylethynyltrimethylsilane
- 1-Phenyl-2-(trimethylsilyl)acetylene
Uniqueness
Trimethyl(3-(phenylethynyl)phenyl)silane is unique due to the presence of both the trimethylsilyl and phenylethynyl groups. This combination imparts distinct chemical properties, making it more versatile and reactive compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its significance in scientific research .
Properties
CAS No. |
136459-74-0 |
---|---|
Molecular Formula |
C17H18Si |
Molecular Weight |
250.41 g/mol |
IUPAC Name |
trimethyl-[3-(2-phenylethynyl)phenyl]silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)17-11-7-10-16(14-17)13-12-15-8-5-4-6-9-15/h4-11,14H,1-3H3 |
InChI Key |
ARRNGEVJJGTTDG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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